molecular formula C10H12O B106905 5,6,7,8-Tetrahydro-1-naphthol CAS No. 529-35-1

5,6,7,8-Tetrahydro-1-naphthol

Cat. No.: B106905
CAS No.: 529-35-1
M. Wt: 148.2 g/mol
InChI Key: SCWNNOCLLOHZIG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1-naphthol is a chemical compound with the molecular formula C10H12O. It is a derivative of 1-naphthol, where the aromatic ring is partially hydrogenated at positions 5, 6, 7, and 8. This compound is known for its utility as a chemical intermediate in various organic synthesis processes and its application as a fuel additive .

Mechanism of Action

Target of Action

5,6,7,8-Tetrahydro-1-naphthol is a chemical intermediate widely applied in organic synthesis . The primary targets of this compound are the organic compounds that it helps synthesize. It serves as a building block for the synthesis of various organic compounds .

Mode of Action

The mode of action of this compound in organic synthesis involves its participation in chemical reactions to form new bonds and create desired products . The reaction mechanism most likely involves ring carbon atom protonation, 1,2-shift to a hydroxyspiroarenium ion intermediate, and another shift to the isomerized product .

Pharmacokinetics

Its molecular weight is 1482017 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific organic compounds it helps synthesize. For instance, it has been used as a reagent in the synthesis of phosphonamidate and phosphonodiamidate prodrugs of adefovir and tenofovir, which are used in the treatment of HIV infections . It has also been used in the synthesis of tetrahydronaphthalene-1-ol derivatives, which were found to be promising potent antitumor agents .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its isomerization reaction proceeds cleanly when either 1 or 2 is treated with triflic acid in refluxing cyclohexane . The rate of isomerization increases with the acid concentration . Furthermore, it should be stored in an inert atmosphere at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6,7,8-Tetrahydro-1-naphthol can be synthesized through the partial reduction of 1-naphthol. Several methods have been reported for this transformation:

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation methods due to their efficiency and scalability. The choice of catalyst and reaction conditions can be optimized to maximize yield and selectivity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1-naphthol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or quinones.

    Reduction: Further reduction can lead to the formation of fully saturated compounds.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) in the presence of metal catalysts like Pd/C or Raney Ni-Al.

    Substitution Reagents: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-1-naphthol is unique due to its partial hydrogenation, which imparts different chemical and physical properties compared to its fully aromatic counterparts. This partial hydrogenation makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,11H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWNNOCLLOHZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074570
Record name 1-Naphthalenol, 5,6,7,8-tetrahydro-
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

529-35-1
Record name 5,6,7,8-Tetrahydro-1-naphthol
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Record name 5-Hydroxytetralin
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Record name 5-Hydroxytetralin
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Record name 1-Naphthalenol, 5,6,7,8-tetrahydro-
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Record name 1-Naphthalenol, 5,6,7,8-tetrahydro-
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Record name 5,6,7,8-tetrahydro-1-naphthol
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Record name 5-HYDROXYTETRALIN
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Synthesis routes and methods

Procedure details

212 mg (1.60 mmol) of 1,2,3,4-tetrahydronaphthalene in 1.1 ml of acetone were reacted analogously to Example 1 with 71 mg (0.53 mmol) of 1-hydroxy-1H-benzotriazole in 3 ml of acetone and 15 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor. After a reaction time of 24 hours, the reaction solution was extracted with chloroform and examined by NMR spectroscopy. Yield 42% of 1-tetralone and 6% of 5-hydroxytetralin (approx. 90% yield of 1-tetralone based on conversion).
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
42%
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 5,6,7,8-Tetrahydro-1-naphthol?

A1: this compound is an organic compound with the molecular formula C10H12O and a molecular weight of 148.20 g/mol. While spectroscopic data is not provided in the given research excerpts, its structure can be described as a naphthalene ring system with one aromatic ring and one cyclohexane ring, bearing a hydroxyl group on the aromatic ring.

Q2: How does this compound influence the rate of acid-catalyzed reactions?

A4: Studies have revealed that this compound can significantly influence the rate of certain acid-catalyzed reactions. For example, in the presence of a strong acid like trifluoromethanesulfonic acid, it undergoes isomerization to 5,6,7,8-tetrahydro-2-naphthol. [] Interestingly, the addition of polycyclic aromatic hydrocarbons (PAHs), especially alkyl-substituted naphthalenes and those with multiple rings, dramatically accelerates this isomerization. [] This acceleration is attributed to the formation of hydrocarbon cation-radical intermediates involving the PAHs. []

Q3: What are the potential applications of this compound in fluorescence quenching studies?

A5: Due to its fluorescence properties, this compound shows promise as a probe in fluorescence quenching studies. Research indicates that its fluorescence is efficiently quenched by nitrated polycyclic aromatic hydrocarbons (NPAHs). [] This quenching effect follows the Stern-Volmer relationship and allows for sensitive detection of NPAHs, achieving limits of detection in the micromolar range. []

Q4: Are there any known applications of this compound in organic synthesis?

A6: Yes, this compound serves as a valuable building block in organic synthesis. One example is its use in synthesizing model compounds for coal liquefaction research. [] In this context, it can be chemically modified, for instance, by converting it to 4-formyl-5,6,7,8-tetrahydro-1-naphthol for subsequent coupling reactions. [] This approach allows the construction of more complex molecules relevant to understanding coal liquefaction processes.

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